molecular formula C13H21NO4 B2701916 tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS No. 2137629-61-7

tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate

Cat. No.: B2701916
CAS No.: 2137629-61-7
M. Wt: 255.314
InChI Key: ULZYGKDKXVJDFH-UHFFFAOYSA-N
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Description

tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate: is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a spiro[3.5]nonane ring system, which includes an oxo group and an oxaspiro moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate. One common method includes the following steps:

    Formation of the Spirocyclic Ketone: The spirocyclic ketone can be synthesized through a cyclization reaction involving a suitable precursor.

    Reaction with tert-Butyl Carbamate: The spirocyclic ketone is then reacted with tert-butyl carbamate in the presence of a suitable catalyst, such as a base or an acid, to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the spirocyclic ring can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives with hydroxyl groups.

    Substitution Products: Compounds with new functional groups replacing the original ones on the spirocyclic ring.

Scientific Research Applications

Chemistry: tert-Butyl (3-oxo-7-oxaspiro[35]nonan-1-yl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its ability to interact with specific biological targets and pathways, leading to therapeutic effects.

Industry: In the industrial sector, tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate is used in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

Comparison: tert-Butyl (3-oxo-7-oxaspiro[35]nonan-1-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both oxo and oxaspiro moieties This combination of features distinguishes it from other similar compounds, which may have variations in the ring system or functional groups The unique structure of tert-Butyl (3-oxo-7-oxaspiro[3

Properties

IUPAC Name

tert-butyl N-(3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYGKDKXVJDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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